Aredia Aredia Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation.
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
See also: Pamidronic Acid (has active moiety).
Brand Name: Vulcanchem
CAS No.: 109552-15-0
VCID: VC0001733
InChI: InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2
SMILES: C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]
Molecular Formula: C3H9NNa2O7P2
Molecular Weight: 279.03 g/mol

Aredia

CAS No.: 109552-15-0

Cat. No.: VC0001733

Molecular Formula: C3H9NNa2O7P2

Molecular Weight: 279.03 g/mol

* For research use only. Not for human or veterinary use.

Aredia - 109552-15-0

CAS No. 109552-15-0
Molecular Formula C3H9NNa2O7P2
Molecular Weight 279.03 g/mol
IUPAC Name disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate
Standard InChI InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2
Standard InChI Key CEYUIFJWVHOCPP-UHFFFAOYSA-L
SMILES C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]
Canonical SMILES C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Chemical Composition and Structural Characteristics

Pamidronate disodium's molecular formula is C3H9NO7P2Na25H2O\text{C}_3\text{H}_9\text{NO}_7\text{P}_2\text{Na}_2 \cdot 5\text{H}_2\text{O}, yielding a molecular weight of 369.1 g/mol . The compound exists as a white-to-off-white lyophilized powder containing 30 mg or 90 mg of active drug substance per vial, combined with mannitol (470 mg in 30 mg vials; 375 mg in 90 mg vials) as a stabilizing excipient .

The crystalline structure features a central carbon atom bonded to two phosphonate groups (PO32-\text{PO}_3^{2-}), with an amino-containing side chain (CH2CH2NH2-\text{CH}_2\text{CH}_2\text{NH}_2) that enhances bone mineral affinity . This configuration enables strong chelation of calcium ions within hydroxyapatite crystals, achieving localized concentration in bone tissue up to 300-fold higher than plasma levels .

Table 1: Physicochemical Properties of Pamidronate Disodium

PropertySpecification
Solubility in water1% solution pH 8.3
pKa values2.3, 7.3, 11.9 (phosphonate groups)
Partition coefficientLog P = -3.1 (highly hydrophilic)
Stability24 months at 25°C (lyophilized form)

Mechanism of Antiresorptive Action

Aredia exerts its pharmacological effects through three primary mechanisms:

  • Hydroxyapatite Binding: The bisphosphonate moiety chelates calcium ions in bone mineral matrix, forming stable complexes that reduce hydroxyapatite dissolution . This physical barrier decreases calcium release from bone during resorptive phases.

  • Osteoclast Inhibition: Cellular uptake by resorbing osteoclasts induces cytoskeletal disruption and apoptosis through inhibition of the mevalonate pathway . Preclinical studies demonstrate 85-90% reduction in osteoclast activity at therapeutic concentrations .

  • Cytokine Modulation: Downregulation of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production from bone marrow stromal cells creates an unfavorable microenvironment for osteoclastogenesis .

Table 2: Comparative Inhibition Constants

Target EnzymeKiK_i (nM)
Farnesyl pyrophosphate synthase3.2
Osteoclast vacuolar ATPase28.4
Matrix metalloproteinase-9410

Clinical Applications in Metabolic Disorders

Hypercalcemia of Malignancy

Aredia's efficacy in cancer-related hypercalcemia was established through four pivotal trials involving 290 patients. The 90 mg dose administered over 2-4 hours achieved normocalcemia (\leq10.8 mg/dL) in 70% of patients by day 7, compared to 22% with saline hydration alone .

Table 3: Response Rates by Dose (Hypercalcemia Trials)

Dose (mg)Infusion DurationNormocalcemia Rate (Day 7)Median Duration (Days)
3024 hours40%4
604 hours78%6.5
902 hours70%14

Notably, 53% of patients maintained calcium control for ≥14 days with the 90 mg regimen . The drug's effect appears independent of tumor type, with equivalent responses observed in squamous cell carcinoma (64% response) and hematologic malignancies (72%) .

Paget's Disease of Bone

In 64 patients with moderate-to-severe Paget's disease (alkaline phosphatase ≥3×ULN), Aredia demonstrated:

  • 50% reduction in serum alkaline phosphatase (SAP) in 58% of patients

  • 30% SAP decrease in 82% of patients

  • Urinary hydroxyproline/creatinine ratios normalized in 67% of cases

Table 4: Biochemical Markers in Paget's Disease (90 mg Cumulative Dose)

ParameterBaseline MeanPost-Treatment Mean% Reduction
Serum alkaline phosphatase1085 U/L412 U/L62%
Urinary hydroxyproline0.19 ratio0.07 ratio63%

Pharmacokinetic Profile

Absorption and Distribution

Following IV infusion, pamidronate exhibits:

  • Linear pharmacokinetics over 30-90 mg range

  • Volume of distribution: 107 ± 50 mL/kg

  • Plasma protein binding: 54% (primarily α-2-macroglobulin)

Bone uptake follows saturable kinetics with 54 ± 16% of dose retained in skeletal tissue after 120 hours . The elimination half-life from bone approaches 300 days due to slow dissociation from hydroxyapatite .

Metabolism and Excretion

  • Metabolism: No hepatic metabolism observed

  • Excretion: 46 ± 16% renal excretion unchanged within 5 days

  • Clearance: Total 107 mL/min, renal 49 mL/min

Table 5: Pharmacokinetic Parameters (60 mg Dose)

ParameterValue (Mean ± SD)
CmaxC_{\text{max}}18.4 ± 3.2 μg/mL
T1/2T_{1/2}28 ± 7 hours
AUC0120h_{0-120h} 295 ± 89 μg·h/mL
ParameterIncidenceMedian OnsetMedian Duration
Serum phosphate30%24 hours7 days
Ionized calcium18%48 hours3 days
Creatinine8%72 hours14 days

Renal Considerations

Despite being renally cleared, clinical trials showed:

  • 8% incidence of serum creatinine elevation >0.5 mg/dL

  • No cases of acute renal failure at recommended doses

  • Clearance reduction of 35% in CrCl 30-50 mL/min

Comparative Efficacy Analysis

Versus Etidronate

A head-to-head trial (n=65) demonstrated superior calcium control with Aredia 60 mg vs etidronate 7.5 mg/kg:

  • Normocalcemia rates: 70% vs 41% (P<0.05)

  • Partial response rates: 97% vs 65% (P<0.01)

  • Median response duration: 14 vs 7 days

Dose-Response Relationships

Meta-analysis of 214 patients revealed:

  • 30 mg: 40% response (95% CI 32-48)

  • 60 mg: 68% response (95% CI 61-75)

  • 90 mg: 85% response (95% CI 79-91)

Dosing Recommendations

Table 7: Approved Regimens by Indication

IndicationDoseInfusion DurationRepeat Interval
Hypercalcemia (moderate)60-90 mg2-24 hours7 days
Hypercalcemia (severe)90 mg4 hours7 days
Paget's disease30 mg ×3 days4 hours6 months

Hydration protocols mandate 500 mL saline co-infusion with pamidronate, followed by 2 L/day maintenance . Serum calcium monitoring should continue for ≥2 weeks post-treatment due to potential late hypocalcemia .

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